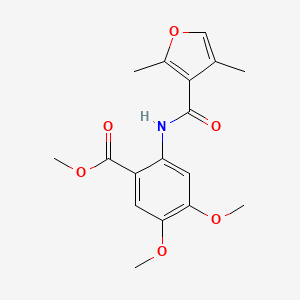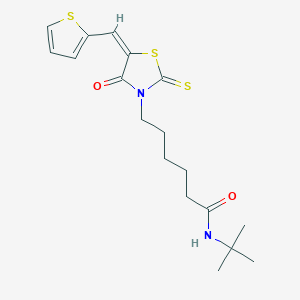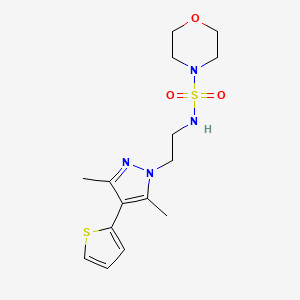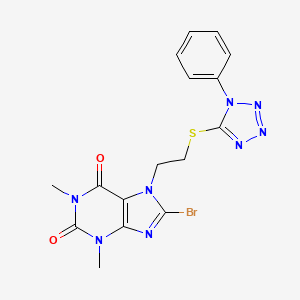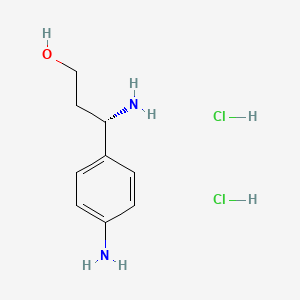![molecular formula C10H13NO5 B2480528 3-[(Furan-2-ylmethyl)amino]-4-methoxy-4-oxobutanoic acid (non-preferred name) CAS No. 1024018-61-8](/img/structure/B2480528.png)
3-[(Furan-2-ylmethyl)amino]-4-methoxy-4-oxobutanoic acid (non-preferred name)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of furan derivatives, including those related to 3-[(Furan-2-ylmethyl)amino]-4-methoxy-4-oxobutanoic acid, often involves reactions of 4-oxobutanoic acids or their cyclic analogues with binucleophilic reagents. One approach detailed the interaction of 4-oxobutanoic acids with 1,3-binucleophilic agents, leading to the formation of benzopyrroloxazine derivatives through reactions that are substantiated by quantum-chemical calculations (Amalʼchieva et al., 2022). Additionally, the synthesis of furo[3,4-c]furans via a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence has been explored, demonstrating the versatility of this method for generating complex furan structures (Padwa & Straub, 2003).
Molecular Structure Analysis
The molecular and solid-state structure of furan derivatives has been extensively studied using techniques such as FT-IR, NMR spectroscopy, and X-ray diffraction. These analyses provide detailed insights into the molecular geometry, electronic structure, and intermolecular interactions of these compounds. For instance, a study on 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid revealed its structure through IR, NMR, and X-ray diffraction studies, offering a comprehensive understanding of its molecular characteristics (Raju et al., 2015).
Chemical Reactions and Properties
Furan derivatives participate in a variety of chemical reactions, reflecting their rich chemical reactivity. For example, the photoinduced molecular transformations of 2-amino-1,4-naphthoquinone with vinylarenes, leading to the synthesis of dihydronaphthofurans, showcase the potential of furan compounds in photochemical applications (Kobayashi et al., 1992). Furthermore, triflic acid-mediated rearrangements have been utilized to synthesize methoxytropolones and furans, underscoring the versatility of furan derivatives in synthetic chemistry (Williams et al., 2013).
Physical Properties Analysis
The physical properties of furan derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are crucial for understanding the behavior of these compounds in different environments and for their application in various fields.
Chemical Properties Analysis
The chemical properties of furan derivatives, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are central to their use in chemical synthesis and their biological activity. Studies on the reactions and properties of substituted 4-oxobutanoic acids and 3H-furan-2-ones with 1,3-binucleophiles have highlighted the differences in reactivity depending on the substituents and conditions (Grinev et al., 2017).
科学的研究の応用
Chemical Interactions and Synthesis
- 3-[(Furan-2-ylmethyl)amino]-4-methoxy-4-oxobutanoic acid, through its derivatives, is involved in the formation of various heterocyclic compounds. For example, the reaction of 4-oxobutanoic acids with 1,3-binucleophilic reagents leads to the formation of benzopyrroloxazines, demonstrating the compound's potential in synthetic organic chemistry (Amalʼchieva et al., 2022).
Potential in Drug Development
- The compound shows promise in the development of pro-drugs. Specifically, derivatives like 5-nitrofuran-2-ylmethyl group demonstrate potential as bioreductively activated pro-drug systems for releasing therapeutic drugs in hypoxic solid tumors (Berry et al., 1997).
- Similarly, the compound's derivatives have been investigated for their anti-inflammatory activities. Substituted derivatives undergo intramolecular cyclization, showing significant anti-inflammatory effects (Igidov et al., 2022).
Role in Biochemical Studies
- Its derivatives have been used in the synthesis of ascorbic and cinnamic acids, demonstrating antioxidant activities. One derivative showed substantial efficacy in scavenging the superoxide anion, highlighting its potential in biochemical studies (Point et al., 1998).
- Another study demonstrated the synthesis and structural characterization of pyrrole heterocyclic systems bearing amino acid units using derivatives of this compound, showcasing its utility in the exploration of novel organic structures (Koca et al., 2014).
Potential in Pharmacological Research
- Derivatives of this compound have been synthesized and evaluated for their binding affinity to GABAB receptors, providing insights into the development of new ligands for neurotransmitter receptors (Berthelot et al., 1987).
特性
IUPAC Name |
3-(furan-2-ylmethylamino)-4-methoxy-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-15-10(14)8(5-9(12)13)11-6-7-3-2-4-16-7/h2-4,8,11H,5-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFYNCARJPZMIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)O)NCC1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26664243 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 3a-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2480447.png)
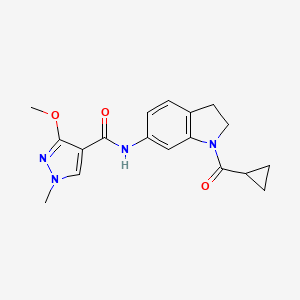
![4-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide](/img/structure/B2480450.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide](/img/structure/B2480452.png)
